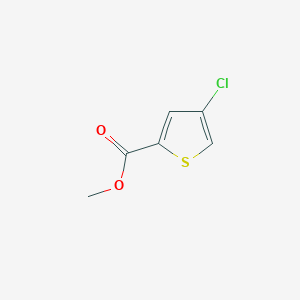

Methyl 4-chlorothiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

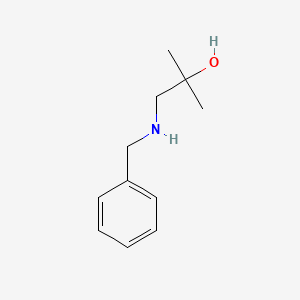

Methyl 4-chlorothiophene-2-carboxylate is a chemical compound that is part of the thiophene family, characterized by a thiophene ring which is a five-membered heterocycle containing sulfur. The compound is further defined by a chlorine substituent at the fourth position and a methyl ester group at the second position of the thiophene ring. Although the provided papers do not directly describe Methyl 4-chlorothiophene-2-carboxylate, they offer insights into similar compounds which can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of related thiophene derivatives often involves condensation reactions, halogenation, and cyclization steps. For instance, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate involves crystallographic and molecular modeling . Similarly, the synthesis of methyl 4-aryl-thiophene-2-carboxylate derivatives is achieved through reactions of 2-aryl-vinamidinium salts with methylthioglycolate under basic conditions . These methods suggest that the synthesis of Methyl 4-chlorothiophene-2-carboxylate could also be performed through related halogenation and esterification reactions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using techniques such as NMR, LC/MS, and X-ray diffraction. For example, the structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate was elucidated using X-ray diffraction, revealing a thiophene ring with a 2-amino group and a 3-methyl ester group . This suggests that Methyl 4-chlorothiophene-2-carboxylate would also exhibit a distinct molecular structure that could be similarly analyzed.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, for instance, react with alcohols to yield thiophene-2,4-diols, which can further undergo O-alkylation and hydrolysis to produce carboxylic acids . This indicates that Methyl 4-chlorothiophene-2-carboxylate could also engage in reactions with nucleophiles and potentially undergo further functional group transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be inferred from their molecular structure and intermolecular interactions. For example, the presence of intermolecular hydrogen bonds in the crystal structure of certain thiophene derivatives contributes to their stability . The chloro and ester substituents in Methyl 4-chlorothiophene-2-carboxylate would influence its boiling point, solubility, and reactivity. The electron-withdrawing effects of the chlorine atom and the ester group would affect the compound's acidity and electrophilic substitution reactions.

科学的研究の応用

Genotoxic and Carcinogenic Potentials Assessment : A study assessed the genotoxic/mutagenic and carcinogenic potentials of related thiophene derivatives, highlighting the importance of understanding the toxicological profiles of such compounds (Lepailleur et al., 2014).

Chemical Synthesis and Properties : Research on the synthesis of methyl 4-aryl-thiophene-2-carboxylate derivatives provided insights into the development of new synthetic methods and the exploration of reaction mechanisms (Xue, 2006).

Photochemical Behavior in Synthesis : The photochemical arylation of related compounds like methyl 5-halogenothiophene-2-carboxylate was studied, offering valuable information for synthesizing naturally occurring compounds (D’Auria et al., 1989).

Electrochemical Studies : The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates was investigated, revealing insights into reduction mechanisms and products (Rejňák et al., 2004).

Environmental Applications : In the context of environmental science, the recovery and reuse of acetic acid from the production process of related compounds like methyl 3-chlorosulfonyl-thiophene-2-carboxylate was explored (Wang Tian-gui, 2006).

Applications in Organic Chemistry : Studies also delved into the reactions of methyl 3-hydroxythiophene-2-carboxylate, revealing new routes to various chemical compounds (Corral & Lissavetzky, 1984).

Applications in Drug Synthesis : The compound has been used in the synthesis of anticonvulsant enaminones, contributing to pharmaceutical research (Kubicki, Bassyouni & Codding, 2000).

Metal-Organic Frameworks (MOFs) : Thiophene-based MOFs have been constructed using related compounds, demonstrating applications in luminescence sensing and environmental cleanup (Zhao et al., 2017).

Safety and Hazards

Methyl 4-chlorothiophene-2-carboxylate is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust, vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .

将来の方向性

Thiophene-based analogs, such as Methyl 4-chlorothiophene-2-carboxylate, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.

特性

IUPAC Name |

methyl 4-chlorothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSDMUDVYMHEEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522889 |

Source

|

| Record name | Methyl 4-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chlorothiophene-2-carboxylate | |

CAS RN |

88105-19-5 |

Source

|

| Record name | Methyl 4-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)